

role of KHK in fructose metabolism and disease

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide on the Role of Ketohexokinase (KHK) in Fructose Metabolism and Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

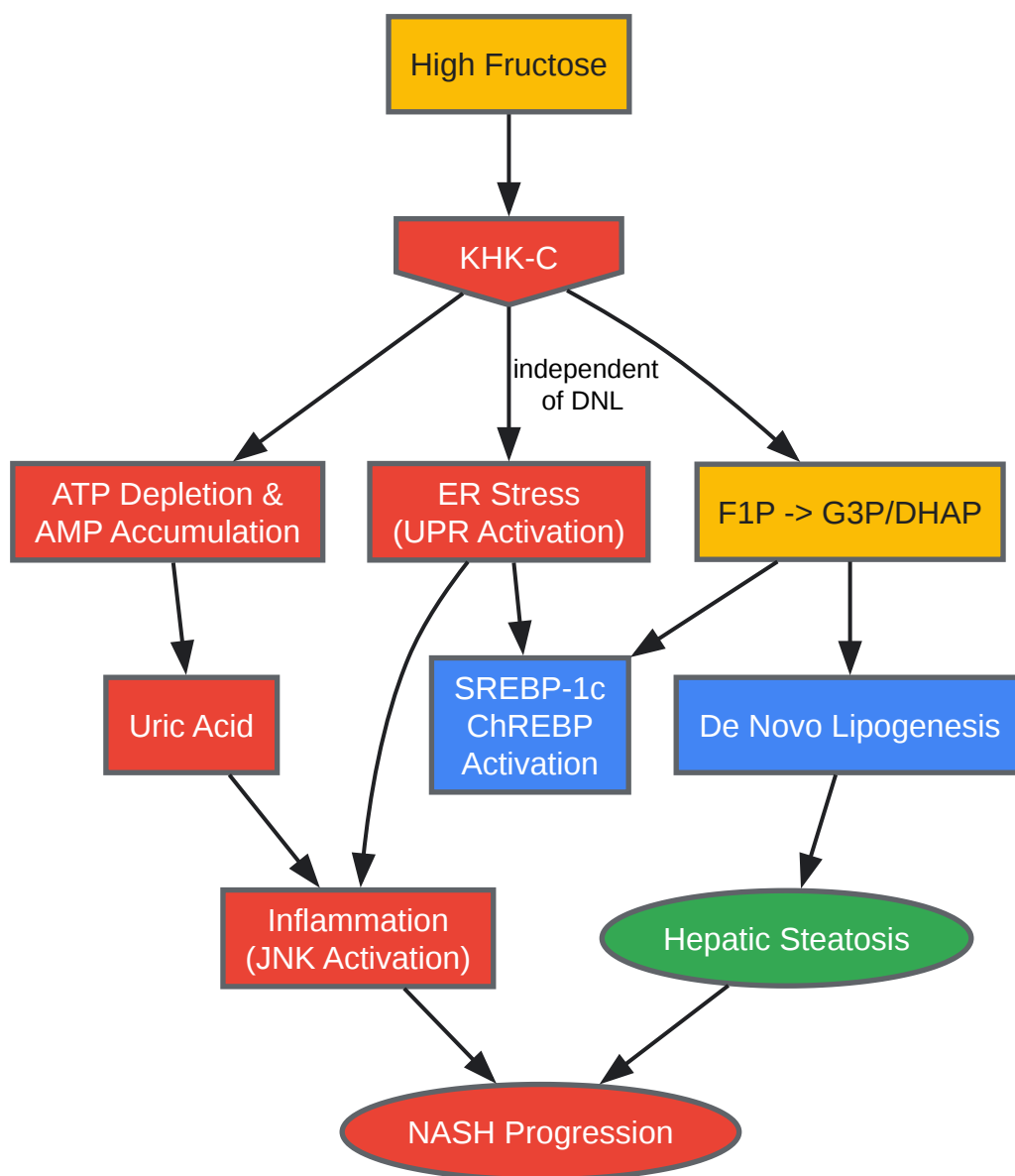
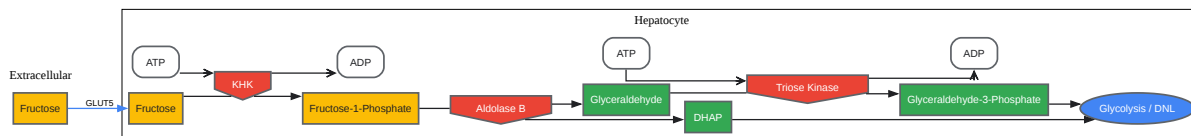
Ketohexokinase (KHK), also known as fructokinase, is the first and rate-limiting enzyme in fructose metabolism. Its pivotal role places it at the nexus of nutrient sensing and pathological states arising from excessive fructose consumption. The enzyme exists as two primary isoforms, KHK-C and KHK-A, with distinct kinetic properties and tissue distribution, leading to divergent physiological and pathological functions. KHK-C, the high-affinity isoform found predominantly in the liver, kidney, and small intestine, is the primary driver of rapid fructose clearance. This rapid, unregulated phosphorylation of fructose can lead to ATP depletion, uric acid production, and the generation of lipogenic substrates, directly contributing to metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance. Conversely, the low-affinity KHK-A isoform has been implicated in non-canonical, pro-proliferative signaling in cancer. This guide provides a comprehensive technical overview of KHK's function, its role in disease pathogenesis, and its emergence as a critical therapeutic target for metabolic and oncologic indications.

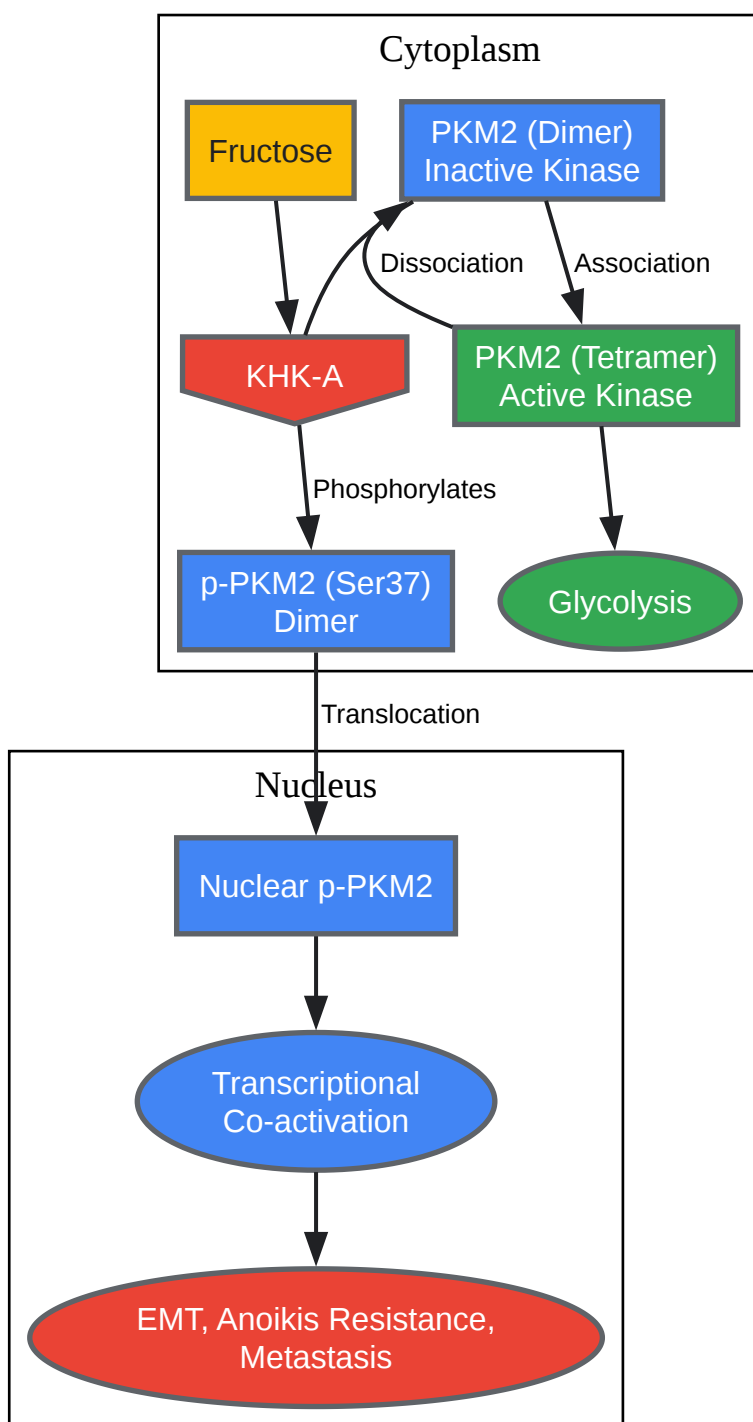
The Fructolytic Pathway

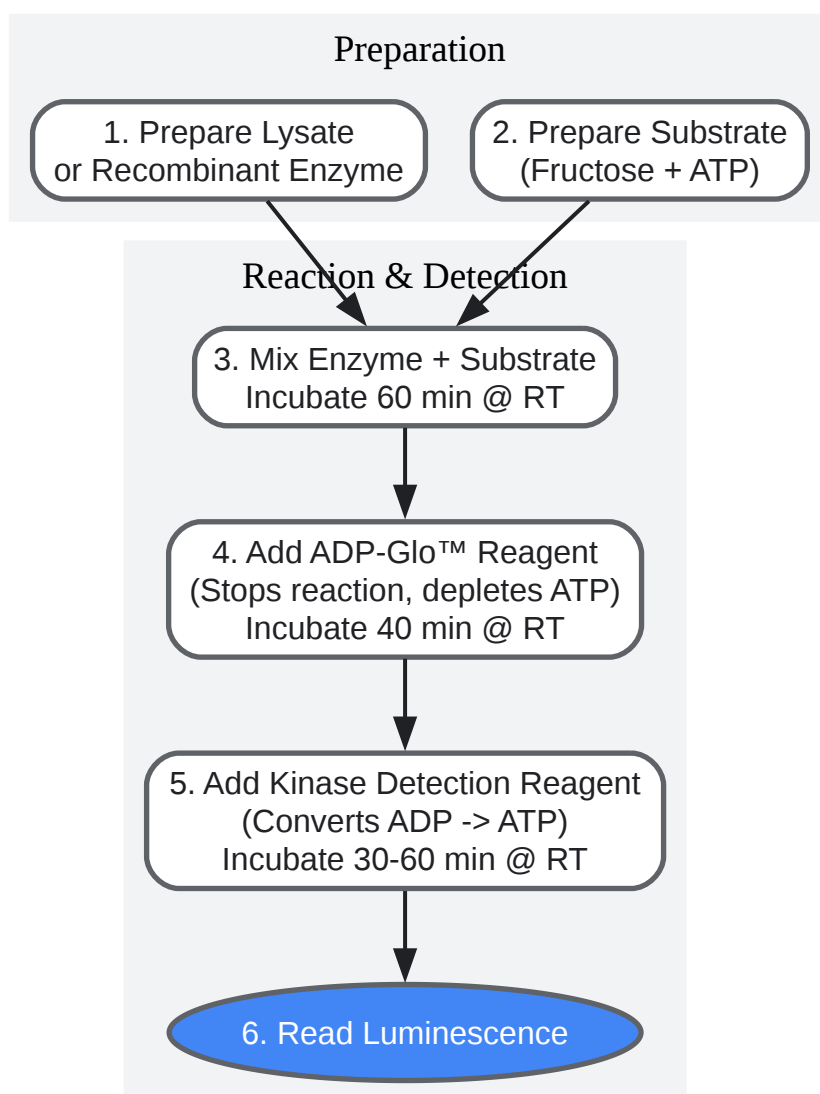
Unlike glycolysis, which is tightly regulated at the level of phosphofructokinase, fructolysis bypasses this key checkpoint. Fructose is primarily metabolized in the liver via a three-step pathway initiated by KHK.

- Phosphorylation: KHK catalyzes the ATP-dependent phosphorylation of fructose to fructose-1-phosphate (F1P).[1][2] This step is rapid and irreversible, trapping fructose metabolites within the cell.
- Cleavage: Aldolase B cleaves F1P into two triose-phosphate intermediates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[3][4]
- Glycolytic Entry: DHAP enters the glycolytic pathway directly. Glyceraldehyde is phosphorylated by triose kinase to glyceraldehyde-3-phosphate (G3P), which then also enters the glycolytic/gluconeogenic pathway.[2][5]

The rapid flux of fructose through this pathway provides abundant substrate for both glycogen synthesis and, more pathologically, de novo lipogenesis (DNL).[5]







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- To cite this document: BenchChem. [role of KHK in fructose metabolism and disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614236#role-of-khk-in-fructose-metabolism-and-disease]

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